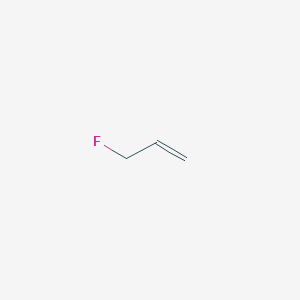

Allyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Structural Identity & Properties of Allyl Fluoride

Allyl fluoride is a simple organofluorine compound with significant utility in synthetic chemistry. Its core molecular properties are well-established and confirmed by major chemical databases.

The table below summarizes its fundamental identifiers and properties:

| Property Type | Description |

|---|---|

| Molecular Formula | C₃H₅F [1] [2] |

| Average Molecular Mass | 60.071 Da [1] |

| Monoisotopic Mass | 60.037528 Da [1] |

| CAS Registry Number | 818-92-8 [1] [2] |

| IUPAC Name | 3-fluoroprop-1-ene [1] |

| Common Synonyms | 3-Fluoro-1-propene; 3-Fluoropropylene; CH₂=CH-CH₂F [1] [2] |

| InChIKey | QCMKXHXKNIOBBC-UHFFFAOYSA-N [2] |

Synthetic Methodologies for Allyl Fluorides

The synthesis of allylic fluorides has advanced significantly, moving towards metal-catalyzed and metal-free strategies that offer high selectivity. The following experimental workflows outline two prominent methods.

Metal-Free Synthesis Using Selectfluor

This method utilizes Selectfluor as an electrophilic fluorinating reagent and is particularly effective for converting styrenes into allylic fluorides without a transition metal catalyst [3].

Diagram illustrating the metal-free allylic fluorination mechanism via a carbocation intermediate.

Detailed Protocol:

- Reaction Setup: Dissolve the styrene substrate (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) [3].

- Fluorination: Add Selectfluor (1.1-1.5 equiv) to the solution [4] [3].

- Reaction Conditions: Stir the mixture at room temperature or elevated temperature (monitor by TLC). The reaction typically proceeds to form the allylic fluoride product in good to excellent yields [3].

- Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Purify the crude product via fluorous solid-phase extraction or standard flash chromatography [4].

Key Insight: Density Functional Theory (DFT) calculations reveal that this reaction proceeds via a carbocation intermediate (INT-I). The formation of the final product occurs through a single-step deprotonation at the C1 position (Path a), which is significantly more favorable than a multi-step pathway involving a vinyl fluoride intermediate [3].

Palladium-Catalyzed Asymmetric Synthesis

For the synthesis of chiral, enantioenriched allylic fluorides, a palladium-catalyzed approach is highly effective.

Detailed Protocol:

- Catalyst System: Generate the active catalyst in situ by combining Pd(0) (e.g., Pd₂(dba)₃) with a chiral bisphosphine ligand (e.g., a Trost ligand) in an aprotic solvent like THF [5].

- Substrate and Fluoride Source: Add the cyclic allylic chloride substrate and silver fluoride (AgF) as the nucleophilic fluoride source [5].

- Reaction Conditions: Stir the mixture under an inert atmosphere at the specified temperature (e.g., room temperature) [5].

- Work-up & Purification: Filter the reaction mixture to remove silver salts and concentrate the filtrate. Purify the residue via flash chromatography to obtain the enantioenriched cyclic allylic fluoride [5].

Mechanism: Evidence suggests that C–F bond formation occurs via an SN2-type attack of fluoride on a chiral Pd(II)-π-allyl intermediate, ensuring high enantioselectivity [5].

Computational Insights into Bonding and Mechanism

Density Functional Theory (DFT) calculations provide deep insights into the reaction mechanisms and energetic landscapes of allylic fluorination.

- Reaction Pathway Analysis: A study investigating the reaction of α-methyl styrene with Selectfluor identified key transition states and intermediates [3]. The initial fluorination transition state (TS-I) has a low energy barrier (4.43 kcal/mol in gas phase), leading to a highly stable carbocation intermediate (INT-I, -68.31 kcal/mol). The final deprotonation via TS-IV has an energy barrier of 14.9 kcal/mol relative to INT-I [3].

- Solvent Effects: The choice of solvent significantly impacts the reaction energy profile. Polar aprotic solvents like DMF destabilize the cationic intermediate but drastically stabilize the deprotonation transition state (TS-IV), making it the preferred solvent for this reaction. Polar protic solvents like methanol destabilize all species involved [3].

The table below compares the energy profiles in different environments for the key step of proton abstraction (INT-I → TS-IV) in the model reaction:

| Species | Energy in Gas Phase (kcal/mol) | Energy in DMF (kcal/mol) | Energy in Methanol (kcal/mol) |

|---|---|---|---|

| Intermediate INT-I | -68.31 | Not Explicitly Stated (Destabilized) | -43.50 |

| Transition State TS-IV | -53.41 | -41.10 | -39.07 |

| Energy Barrier (INT-I → TS-IV) | +14.90 | Lower than gas phase | +4.43 |

Unique Reactivity of Allyl Fluorides

Beyond its synthesis, the this compound functional group exhibits distinctive reactivity that can be harnessed in organic synthesis.

- Role as an Electrophile: Allyl fluorides can act as electrophiles in allylic alkylation reactions. Notably, the fluoride ion can serve a dual role: as a leaving group and as a base to activate a pronucleophile. For instance, in an organocatalytic asymmetric allylic benzylborylation, a fluoride anion triggers desilylation of an α-silyl benzylboronic ester, generating a reactive α-boryl carbanion that couples with the this compound [6].

- Utility in Complex Synthesis: The products from these reactions, such as chiral homoallylic boronic esters, are valuable building blocks. The boronate group can be stereospecifically transformed into other functionalities, including α-methylene-γ-butyrolactones, which are privileged structures in bioactive natural products and pharmaceuticals [6].

Analytical and Spectral Data

The characterization of this compound is supported by standard spectral data. The IR spectrum for the compound is available in the NIST database, recorded as a gas-phase spectrum (at 65 mmHg with N₂ added) using a 5 cm path length [2].

References

- 1. | C3H5F this compound [chemspider.com]

- 2. This compound [webbook.nist.gov]

- 3. A mechanistic investigation of metal-free allylic ... | Research Square [researchsquare.com]

- 4. Fluorous synthesis of allylic : C-F fluorides formation as the... bond [pubmed.ncbi.nlm.nih.gov]

- 5. Palladium-catalyzed asymmetric synthesis of allylic fluorides [scholars.northwestern.edu]

- 6. Organocatalytic Asymmetric Allylic Benzylborylation via... [pmc.ncbi.nlm.nih.gov]

synthesis and characterization of novel allyl fluorides

Methods for Synthesizing Allyl Fluorides

The table below summarizes some key approaches found in recent scientific literature.

| Method | Key Reagent/Catalyst | Substrate | Key Features/Outcomes | Citations |

|---|---|---|---|---|

| Organocatalytic Asymmetric Allylic Benzylborylation | Chiral Lewis base (e.g., (DHQD)₂PHAL) | Allyl fluorides & α-silyl benzylboronic esters | Constructs homoallylic boronic esters with two contiguous stereocenters; excellent regio- and enantiocontrol. | [1] |

| Metal-Free Allylic Fluorination | Selectfluor | Styrenes | Electrophilic fluorination; good yields; mechanism involves carbocation intermediate. | [2] [3] |

| Palladium-Catalyzed Asymmetric Fluorination | Pd(0) catalyst, Trost bisphosphine ligand, AgF | Cyclic allylic chlorides | Converts racemic chlorides to highly enantioenriched cyclic allylic fluorides. | [4] |

| Cross-Metathesis/Fluorodesilylation | Grubbs catalyst (metathesis), Selectfluor (fluorination) | Allyltrimethylsilane & olefins | Two-step process to create a library of novel allylic fluorides. | [5] |

Application as Synthetic Building Blocks

A major value of allyl fluorides lies in their use as intermediates for constructing complex molecules.

Stereospecific Transformations: The chiral boronic ester moiety in products from the allylic benzylborylation reaction can be transformed stereospecifically [1]. Key transformations include:

- Oxidation/Lactonization: To form α-methylene-γ-butyrolactones, a motif found in bioactive natural products [1].

- Stereospecific Coupling: With aryllithium species to introduce aromatic groups like thiophene and benzofuran [1].

- Protodeborylation: To yield formal asymmetric allylic benzylation products with high enantiomeric ratio [1].

Synthesis of Fluorinated Heterocycles: Functionalized propargylic and allylic fluorides serve as building blocks for synthesizing fluorinated heterocycles (e.g., furans, tetrahydrofurans, lactams) and more complex bi- or tri-heterocyclic systems via transition-metal-catalyzed reactions [6].

Mechanistic Insights

Understanding the reaction mechanism is crucial for optimization and designing new reactions.

- In Organocatalysis: The mechanism involves a catalyst-triggered, fluoride-assisted desilylation. This simultaneously generates a reactive α-boryl carbanion and an electrophilic chiral ammonium intermediate, which then couple to form the new C–C bond. This pathway avoids the need for external stoichiometric bases and transmetalation steps [1].

- In Metal-Free Fluorination: Density Functional Theory (DFT) studies on the reaction of styrenes with Selectfluor reveal a mechanism that proceeds through a carbocation intermediate. The calculations show that the pathway leading directly to the allylic fluoride product is more favorable than a competing route that would form a vinyl fluoride intermediate [2] [3].

The diagram below illustrates the workflow for the organocatalytic asymmetric synthesis and subsequent transformations of allyl fluorides.

Characterization Techniques

Based on the reviewed literature, researchers typically use a combination of the following techniques to characterize novel allyl fluorides:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a standard and essential technique for determining structure, confirmed in multiple studies [1] [5].

- Mass Spectrometry (MS): Used for molecular weight confirmation and structural elucidation [5].

- Chiral High-Performance Liquid Chromatography (HPLC): Employed to determine the enantiomeric ratio (e.r.) of chiral products [1].

- X-ray Diffraction: Used to unambiguously determine the absolute configuration of stereocenters in crystalline products [1].

Conclusion

The synthesis of novel allyl fluorides has seen significant advances through methods like organocatalysis and metal-free electrophilic fluorination. Their unique reactivity, particularly when leveraged in stereospecific transformations to build complex chiral molecules and fluorinated heterocycles, makes them highly valuable building blocks in organic and medicinal chemistry.

References

- 1. Organocatalytic Asymmetric Allylic Benzylborylation via... [pmc.ncbi.nlm.nih.gov]

- 2. A mechanistic investigation of metal-free allylic ... | Research Square [researchsquare.com]

- 3. A mechanistic investigation of metal-free allylic fluorination of styrenes... [link.springer.com]

- 4. Palladium-catalyzed asymmetric synthesis of allylic . fluorides [sigmaaldrich.com]

- 5. and Comparison of the Reactivity of Synthesis and... Allyl Fluorides [figshare.le.ac.uk]

- 6. and Syntheses Applications of Functionalized Propargylic... Synthetic [pubmed.ncbi.nlm.nih.gov]

Chemical Shifts & Coupling Constants of Allylic Fluorides

The table below summarizes the characteristic NMR parameters for allylic fluorides, which are crucial for identifying these functional groups in molecular structures.

| Type of Proton | Chemical Shift (δ, ppm) | Coupling Constant Type | Typical Value (Hz) | Remarks |

|---|---|---|---|---|

| H-C-F | 4.0 - 4.5 [1] | (^2J_{HF}) (Geminal) | ~48 [2] | Highly dependent on substituents and stereochemistry. |

| H₂C=C-CH₂-F (Allylic -CH₂F) | ~4.4 (for -CH₂F) [2] | (^3J_{HH}) (Vicinal) | 5 - 7 [2] | Coupling to vinyl protons. |

| H₂C=C-CH-F- (Allylic -CHF-) | Information not explicitly found in search results | (^3J_{HF}) (Vicinal) | ~17 [2] | Coupling across a single bond. |

| C=C-H (Vinylic) | 4.6 - 5.9 [1] | (^4J_{HF}) (Allylic) | ~3 [2] | Long-range coupling over multiple bonds. |

Experimental Protocols & Case Studies

Protocol 1: Synthesis and In Situ NMR Analysis of Pd-allyl Cationic Complexes

This methodology involves the synthesis of an allylic fluoride followed by its direct use in a palladium complexation reaction, monitored by NMR [2].

- Step 1: Synthesis of 2-fluorobut-3-enyl benzoate

- Procedure: A two-step process involving cross-metathesis of allyltrimethylsilane with an olefinic partner, followed by fluorodesilylation of the resulting allylsilane using Selectfluor as the fluorinating agent [2].

- Purification & Characterization: The product was purified and its structure determined using NMR spectroscopy and mass spectrometry [2].

- Step 2: Oxidative Addition to Pd(0) and In Situ NMR Analysis

- Reaction Conditions: The allylic fluoride (2-fluorobut-3-enyl benzoate) was reacted with Pd(dba)₂ and PPh₃ in CDCl₃ [2].

- Monitoring: The resulting palladium cationic complexes were not isolated; their structures were determined directly by NMR spectroscopy and mass spectrometry [2].

- Key Observation: The study confirmed that the allylic fluoride underwent oxidative addition to Pd(0) in the same manner as its analogous allylic chloride [2].

Protocol 2: Organocatalytic Asymmetric Allylic Benzylborylation

This 2024 protocol highlights a specific reaction where the fluoride leaving group plays a dual, unique role, and NMR is used to determine yields and stereoselectivity [3].

- Reaction Components:

- Nucleophile: α-silyl benzylboronic ester (e.g., 1c).

- Electrophile: Racemic allyl fluoride (e.g., 2b).

- Catalyst: Chiral Lewis base (e.g., (DHQD)₂PHAL).

- Solvent: THF.

- Optimized Conditions:

- The reaction was performed with the this compound in excess.

- Concentration: 0.4 M.

- Reaction Time: 48 hours.

- Analysis:

NMR Analysis Workflow for Allylic Fluorides

The diagram below outlines a systematic approach for analyzing allylic fluorides using NMR spectroscopy.

Systematic workflow for structural confirmation of allylic fluorides using ¹H NMR.

- Identify ¹⁹F Satellites: In proton NMR spectra, the ¹⁹F nucleus (I=1/2) causes strong coupling, often resulting in symmetrical satellite peaks on either side of the main proton signals due to (^1H)-(^{19}F) coupling [4]. This is a key indicator of a fluorine atom's presence.

- Analyze Coupling Constants: The geminal H-C-F coupling ((^2J_{HF})) is a large constant (~48 Hz) and is a definitive signature of a fluoromethylene group. Vicinal (^3J_{HF}) and long-range allylic (^4J_{HF}) couplings provide further connectivity information [2].

- Utilize 2D NMR: For complex molecules, two-dimensional NMR techniques like COSY (H-H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) are essential for confirming the connectivity between the allylic fluoride moiety and the rest of the molecule [5] [6].

Key Considerations & Challenges

- Fluoride Basicity: A major challenge in handling allylic fluorides, especially those with electron-withdrawing groups, is the potential for elimination reactions. The fluoride ion can act as a strong base, leading to the formation of dienes instead of the desired substitution product [2] [3].

- Solvent and Referencing: For NMR analysis, always use deuterated solvents (e.g., CDCl₃). The chemical shift is typically referenced against the solvent's residual proton peak or tetramethylsilane (TMS) at 0 ppm [5].

- Instrument Requirements: Modern NMR spectrometers with strong magnetic fields are preferred for high resolution and sensitivity. However, the analysis can be performed on standard instruments capable of observing ¹H nuclei [5] [6].

Research Applications & Workflow

The following diagram illustrates the role of NMR spectroscopy within a broader research workflow involving allylic fluorides, from synthesis to application.

NMR is integral to the synthesis and application workflow of allylic fluorides.

- Novel Synthetic Applications: Allyl fluorides are emerging as versatile electrophiles in reactions like palladium-catalyzed allylic fluorination and organocatalytic asymmetric allylic benzylborylation. In the latter, the fluoride ion acts dually as a leaving group and a pronucleophile activator, a unique pathway enabled by its specific properties [7] [3].

- Complex Formation: Allylic fluorides can oxidatively add to Pd(0) centers to form π-allylpalladium cationic complexes, which are key intermediates in catalysis. These complexes can be characterized in situ by NMR spectroscopy [2].

References

- 1. Chart NMR [orgchemboulder.com]

- 2. Synthesis and Comparison of the Reactivity of Allyl and... Fluorides [figshare.le.ac.uk]

- 3. Organocatalytic Asymmetric Allylic Benzylborylation via... [pmc.ncbi.nlm.nih.gov]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. - Wikipedia Nuclear magnetic resonance spectroscopy [en.wikipedia.org]

- 6. Principles, Interpreting an... | Technology Networks NMR Spectroscopy [technologynetworks.com]

- 7. (PDF) Palladium-Catalyzed Allylic Fluorination [academia.edu]

reactivity of allyl fluoride vs allyl chloride

Basic Properties and Synthesis

The table below summarizes the fundamental properties and common synthesis methods for allyl fluoride and allyl chloride.

| Property | This compound | Allyl Chloride |

|---|---|---|

| Chemical Formula | C₃H₅F [1] | C₃H₅Cl [2] |

| Molecular Weight | 60.07 g·mol⁻¹ [1] | 76.52 g·mol⁻¹ [2] |

| Boiling Point | -10 °C [1] | 45 °C [2] |

| Appearance | Colorless liquid [1] | Colorless to yellow/purple liquid [2] |

| Common Synthesis | Fluorodesilylation of allylsilanes with Selectfluor [3] | High-temperature (500 °C) chlorination of propylene [2] |

| Key Industrial Use | Building block for fluorinated heterocycles and pharmaceuticals [1] [4] | Precursor to epichlorohydrin (for plastics) [2] |

Reactivity and Reaction Mechanisms

The core difference in reactivity stems from the strength of the carbon-halogen bond (C-F vs. C-Cl) and the leaving group ability of the halide ion (F⁻ vs. Cl⁻).

Reaction with Palladium(0) Complexes

Both allyl chloride and this compound can oxidatively add to Pd(0) complexes to form π-allylpalladium complexes, which are crucial intermediates in allylic substitution reactions [3].

Divergent substrates converge via a common π-allylpalladium intermediate [3].

However, a critical divergence occurs due to the strong basicity of the fluoride ion (F⁻). In substrates with acidic protons, the fluoride eliminated during the oxidative addition can act as a base instead of a leaving group, leading to elimination side products [3]. For example, with 2-(2-fluorobut-3-enyl)isoindoline-1,3-dione, fluoride-induced elimination occurs to form a diene, a pathway not typically observed with allyl chloride [3].

SN2' Substitution with Zirconium Imido Complexes

Allyl fluorides exhibit unique reactivity in formal SN2' substitutions. One study found that a zirconium imido complex reacted with high regiospecificity with various allylic fluorides, which are typically poor substrates in other substitution reactions [5]. This reaction proceeds through a concerted asynchronous [3,3]-sigmatropic rearrangement via a six-membered transition state, a mechanism that allows for complete chirality transfer from an enantiomerically enriched starting material [5].

Experimental Protocols

Synthesis of Allyl Fluorides via Fluorodesilylation

This two-step method from the search results is a common approach to synthesize novel allylic fluorides [3]:

- Step 1 - Cross Metathesis: Perform cross-metathesis of allyltrimethylsilane with various olefinic partners.

- Step 2 - Fluorodesilylation: React the resulting allylsilane with Selectfluor to yield the this compound.

- Characterization: Structures are determined using NMR spectroscopy and mass spectrometry.

Investigating Reactivity with Palladium

The search results describe a general method for forming cationic palladium complexes from allylic fluorides [3]:

- Reaction Setup: React the allylic fluoride (e.g., 2-fluorobut-3-enyl benzoate) with Pd(dba)₂ and PPh₃ in CDCl₃.

- Key Consideration: These cationic species are often characterized in situ by NMR and mass spectrometry and are not always isolated.

- Nucleophilic Trapping: The resulting π-allylpalladium complex can be trapped with nucleophiles. For instance, reaction with the sodium salt of dimethyl malonate yields nucleophilically substituted products in moderate yields [3].

Key Takeaways for Drug Development Professionals

- This compound as a Specialty Building Block: While allyl chloride is a commodity chemical, this compound is more niche. Its value lies in synthesizing fluorinated heterocycles and other complex molecules for pharmaceutical and agrochemical applications, leveraging the metabolic stability and altered electronic properties that fluorine imparts [1] [4].

- Unique Reaction Pathways: this compound can enable specific transformations, such as the highly stereoselective SN2' substitution with zirconium complexes, which is not general for other allylic halides [5].

- Stability vs. Side Reactions: The high strength of the C-F bond can make allyl fluorides less reactive than chlorides in some contexts, but the strong basicity of F⁻ makes them prone to elimination side reactions under basic conditions or with certain metal catalysts [3].

References

- 1. Cas 818-92-8, ALLYL | lookchem FLUORIDE [lookchem.com]

- 2. - Wikipedia Allyl chloride [en.wikipedia.org]

- 3. Synthesis and Comparison of the Reactivity of Allyl and... Fluorides [figshare.le.ac.uk]

- 4. of Reactivity in the presence of palladium catalysts... allylic fluorides [cordis.europa.eu]

- 5. Scope and Mechanism of Formal SN2′ Substitution Reactions of... [pmc.ncbi.nlm.nih.gov]

Synthesis of Pd(II) Chloride-Bridged Dimers from Allylic Chlorides

The most direct and common method for preparing Pd(II) chloride-bridged dimers involves the reaction of allylic chlorides with a Pd(0) source. The general synthesis and structure are well-established [1].

A specific experimental protocol from a research thesis is summarized in the table below [2]:

| Protocol Step | Details |

|---|---|

| Primary Reaction | Allylic chlorides were reacted with Pd(dba)₂ (Palladium(0) bis(dibenzylideneacetone)) in the presence of PPh₃ (Triphenylphosphine) in CDCl₃ (deuterated chloroform). |

| Product Formation | The reaction led to the formation of novel Pd(II) chloride-bridged dimers. |

| Purification | The resulting dimers were successfully isolated and purified using column chromatography. |

| Characterization | Structures were determined and confirmed through NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography. |

The workflow below illustrates this general synthesis and characterization process:

Synthesis and characterization workflow for Pd(II) dimers from allylic chlorides.

Attempted Synthesis from Allylic Fluorides and Challenges

The same research that successfully synthesized dimers from chlorides also attempted a parallel process using allylic fluorides [2]. The experimental approach was similar, involving reaction with Pd(dba)₂ and PPh₃ in CDCl₃.

However, the outcome was different:

- Cationic Complexes Formed: The reaction produced palladium cationic complexes instead of the chloride-bridged dimers.

- Not Isolated: These cationic species were characterized in solution by NMR spectroscopy and mass spectrometry but could not be isolated as pure compounds.

- Competitive Side Reaction: For one specific allylic fluoride (2-(2-fluorobut-3-enyl)isoindoline-1,3-dione), the electron-withdrawing group made protons susceptible to elimination by fluoride ion, which acted as a base to form a diene byproduct instead of the desired complex.

Key Implications for Practical Work

Based on the search results, here are the key practical points for researchers:

- Standard and Reliable Route: Using allylic chlorides is the more straightforward and successful path to synthesizing these specific Pd(II) chloride-bridged dimers.

- Allylic Fluorides Are Problematic: Attempts to use allylic fluorides resulted in different, non-isolable cationic species and potential side reactions, making this an unreliable synthetic route for the target dimer.

- Handling and Properties: The allylpalladium chloride dimer is a pale yellow, crystalline solid that is air-stable but often stored at 2-8°C [3] [4]. It is insoluble in water but soluble in chlorinated solvents, benzene, acetone, and methanol [1] [4].

References

- 1. Allylpalladium chloride - Wikipedia dimer [en.wikipedia.org]

- 2. Synthesis and Comparison of the Reactivity of Allyl and... Fluorides [figshare.com]

- 3. Pd( allyl ) Cl 2 Allylpalladium(II) chloride dimer [sigmaaldrich.com]

- 4. Allylpalladium(II) chloride , Pd 56.0% min, Thermo Scientific... dimer [fishersci.co.uk]

palladium cationic complexes from allyl fluoride

Reaction Overview and Mechanism

The core reaction involves the oxidative addition of an allylic fluoride to a Pd(0) species, forming a cationic (π-allyl)palladium complex. This complex is a key intermediate for further nucleophilic substitution reactions.

The diagram below illustrates the generally accepted mechanism for this transformation.

This mechanism is supported by studies that used NMR spectroscopy and mass spectrometry to characterize the cationic complexes generated in situ [1]. The research indicates that allylic chlorides and fluorides can oxidatively add to Pd(0) in the same manner [1].

Synthesis Guidance and Key Findings

One thesis provides the most direct description of the synthetic approach, summarized in the table below [1].

| Aspect | Description |

|---|---|

| General Procedure | Reacting the allylic fluoride with Pd(dba)₂ and PPh₃ in CDCl₃ [1]. |

| Characterization | The resulting cationic complexes were characterized by NMR spectroscopy and mass spectrometry but were not isolated [1]. |

| Follow-up Reaction | The complexes were subsequently treated with the sodium salt of dimethyl malonate, yielding nucleophilically substituted products [1]. |

Key findings from the research include:

- Substituent Effects: The substituents on the allyl fluoride substrate can significantly influence the site where a nucleophile eventually attacks the cationic π-allyl complex [1].

- Competitive Pathway: A study noted a competitive elimination pathway with a specific substrate (2-(2-fluorobut-3-enyl)isoindoline-1,3-dione). In this case, the fluoride ion acted as a base, leading to an elimination product instead of the desired complex [1].

- Comparison to Other Halides: Allylic fluorides are less reactive in palladium-catalyzed substitutions than allylic carboxylates (like benzoates or p-nitrobenzoates), but more reactive than acetates [2] [3]. The reactivity order is approximately OCO₂Me > OBz >> F >> OAc [3].

Practical Considerations and Limitations

You should be aware of certain complexities and limitations associated with this chemistry:

- Complex Isolation: The cationic π-allyl palladium complexes synthesized from allyl fluorides are often not isolated as pure, stable solids. They are typically generated and observed in situ before immediate use in subsequent reactions [1].

- Difluoride Inactivity: Attempts to activate allylic difluorides using common Pd(0) sources like Pd(dba)₂ and Pd(PPh₃)₄ were unsuccessful, highlighting a limitation of this method [1].

- Mechanistic Distinction: The stereochemical pathway for substitution of allylic fluorides differs from the classic Tsuji-Trost mechanism that involves two inversion steps. Evidence supports a mechanism where C-F bond formation in the final substitution step occurs via an SN2-type attack of the nucleophile on the Pd(II)-allyl intermediate [2] [4] [5].

The core reaction you're interested in is technically viable, but many reported procedures focus on generating and using the cationic complex in situ. A practical approach is to adapt procedures that start from more reactive allylic precursors, such as allylic chlorides or p-nitrobenzoates, for which optimized conditions for cationic complex formation are better established.

References

- 1. Synthesis and Comparison of the Reactivity of Allyl and... Fluorides [figshare.com]

- 2. (PDF) Palladium Substitution Reactions of Allylic Fluorides [academia.edu]

- 3. -catalyzed substitution of Palladium allylic fluorides [pubmed.ncbi.nlm.nih.gov]

- 4. -catalyzed asymmetric Palladium of synthesis . allylic fluorides [sigmaaldrich.com]

- 5. -catalyzed asymmetric synthesis of Palladium allylic fluorides [scholars.northwestern.edu]

allyl fluoride spectroscopic properties

Known Data and Analytical Context

The table below summarizes the key information I found.

| Property/Category | Available Data / Context |

|---|---|

| General Information | Recognized as a volatile organic compound (VOC) by the U.S. EPA [1]. |

| Toxicity & Safety | An IDLH (Immediately Dangerous to Life or Health) concentration is established for the related compound allyl chloride [2]. This highlights a category of hazardous compounds. |

| Analytical Method | U.S. EPA Method 8260D specifies Gas Chromatography-Mass Spectrometry (GC/MS) as a suitable technique for analyzing 2-fluoroethanol and other VOCs [1]. |

| Reaction Mechanism | Theoretical (DFT) studies detail the reaction mechanism for synthesizing allyl fluoride derivatives from styrenes using Selectfluor [3]. |

Experimental Workflow for Analysis

Based on the EPA method, here is a generalized experimental protocol for the analysis of volatile organics like this compound using GC-MS.

Experimental workflow for analyzing volatile organic compounds via GC-MS.

Key Considerations for Researchers

For your in-depth guide or whitepaper, please consider the following points based on the search findings:

- Mechanistic Insight is Available: If your research involves the synthesis of this compound derivatives, the mechanistic investigation using Density Functional Theory (DFT) provides valuable insight into the reaction pathways and transition states [3].

- Prioritize Safety Data: The mention of allyl compounds in toxicological contexts [2] underscores the importance of consulting Safety Data Sheets (SDS) for this compound to ensure safe handling procedures in the lab.

- Leverage Standard Methods: The reference to an official EPA method [1] validates GC-MS as a reliable technique and can serve as a citable source for your analytical protocols.

References

thesis on allyl fluoride synthesis and reactivity

Fundamental Properties of Allyl Fluoride

For quick reference, here are the key identifiers and basic physical properties of this compound [1]:

| Property | Value / Description |

|---|---|

| CAS Registry Number | 818-92-8 |

| Molecular Formula | C₃H₅F |

| Molecular Weight | 60.07 g/mol |

| Chemical Names | This compound, 3-Fluoro-1-propene, 3-Fluoropropene |

| Boiling Point | -10 °C |

| Density | 0.7640 |

| Vapor Pressure | 1940 mmHg at 25°C |

| Appearance | Volatile, flammable, colorless liquid with a strong, pungent odor |

| Hazard Codes | F (Highly Flammable) |

Synthetic Methods and Mechanistic Insights

Metal-Free Allylic Fluorination of Styrenes

A prominent method for synthesizing this compound derivatives involves the direct, metal-free reaction of styrenes with the electrophilic fluorinating reagent Selectfluor in a polar aprotic solvent like DMF [2] [3].

Detailed Mechanism via DFT Calculations [2] [3]: The mechanism begins with the electrophilic addition of a "F⁺" equivalent from Selectfluor across the carbon-carbon double bond of the styrene. This forms a high-energy tertiary carbocation intermediate (INT-1). From this intermediate, the desired allylic fluoride product is formed via a single transition state (TS-IV) through the elimination of a proton (Ha) from the carbon adjacent to the cationic center (C1). Computational studies show this pathway is favored over an alternative that would first form a vinyl fluoride.

Diagram 1: Favored reaction pathway for metal-free allylic fluorination of styrenes with Selectfluor.

Experimental Protocol [2]:

- Reaction Setup: Charge a reaction vessel with the styrene derivative (e.g., α-methyl styrene) and Selectfluor in anhydrous DMF.

- Conditions: React at room temperature or with gentle heating. The reaction typically proceeds efficiently to furnish allylic fluoride products in good to excellent yields.

- Key Insight: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level confirm that using a polar aprotic solvent like DMF significantly stabilizes the deprotonation transition state (TS-IV), making it more favorable than the alternative pathway and leading to the observed product.

Deoxyfluorination of Aliphatic Alcohols

Allyl fluorides can also be accessed from more readily available alcohols via a deoxyfluorination strategy. A modern protocol uses sulfuryl fluoride (SO₂F₂) as an efficient fluoride source [1].

Experimental Protocol [1]:

- Reaction Setup: The aliphatic alcohol is treated with SO₂F₂.

- Conditions: The reaction proceeds efficiently at room temperature and is complete within about one hour.

- Scope and Performance:

- Primary aliphatic alcohols are converted to the corresponding alkyl fluorides in 46-70% isolated yields.

- Secondary alcohols are effectively deoxyfluorinated in 50–92% yields.

- Stereochemistry: Chiral secondary alcohols are converted with clean inversion of configuration and only minor deterioration of enantiomeric purity.

Applications in Organic Synthesis

Allyl fluorides are valuable building blocks in synthetic chemistry. Their unique reactivity, particularly the property of fluoride as a leaving group, enables novel transformations that are often unattainable with other halides [4] [5].

Organocatalytic Asymmetric Allylic Benzylborylation

This advanced methodology uses allyl fluorides as electrophiles in a reaction with α-silyl benzylboronic esters to construct complex chiral molecules [4].

Mechanism and Workflow: The catalytic cycle leverages a chiral Lewis base catalyst (e.g., (DHQD)₂PHAL). The fluoride anion (F⁻) released from the this compound activates the boronic ester pronucleophile via a desilylation process. This generates a reactive α-boryl carbanion and a chiral electrophilic ammonium intermediate from the catalyst. These two species then couple to form a new carbon-carbon bond with high stereocontrol [4].

Diagram 2: Simplified workflow for organocatalytic asymmetric allylic benzylborylation using this compound.

Experimental Protocol [4]:

- Reaction Setup: Combine the racemic this compound and racemic α-silyl benzylboronic ester in an anhydrous solvent like THF.

- Catalysis: Add a catalytic amount of a chiral Lewis base (e.g., (DHQD)₂PHAL, 5b).

- Conditions: Run the reaction at 0.4 M concentration. The transformation typically requires 48 hours to complete.

- Outcome: The reaction forges a new C–C bond, producing homoallylic benzylated organoboronates bearing two contiguous stereocenters with high regio-, diastereo-, and enantiocontrol. The boronate group in the product serves as a versatile handle for further stereospecific transformations.

Safety and Handling

This compound is a highly flammable gas or volatile liquid and requires appropriate precautions [1]. It is a volatile and flammable liquid with a strong, pungent odor. It is potentially harmful if swallowed, inhaled, or upon contact with the skin or eyes, and is acutely toxic to aquatic organisms [1]. It is dangerously incompatible with acids, alkalis, and amines [1]. Always consult and follow the relevant Safety Data Sheets (SDS) before conducting any experiments [1] [6].

Research Outlook

The exploration of this compound is an active field. Recent studies focus on expanding its utility, such as in the general functionalization of C(sp³)-F bonds using organozincates [7] and its use as a building block for synthesizing complex molecules like fluorinated heterocycles (e.g., furans, tetrahydrofurans, and lactams) [5]. The application of computational methods (DFT) continues to provide deep mechanistic insights, aiding in the design of more efficient and selective reactions [2] [5] [3].

References

- 1. Cas 818-92-8, ALLYL | lookchem FLUORIDE [lookchem.com]

- 2. A mechanistic investigation of metal-free allylic ... | Research Square [researchsquare.com]

- 3. A mechanistic investigation of metal-free allylic fluorination of... [link.springer.com]

- 4. Organocatalytic Asymmetric Allylic Benzylborylation via... [pmc.ncbi.nlm.nih.gov]

- 5. Syntheses and Synthetic Applications of Functionalized Propargylic... [pubmed.ncbi.nlm.nih.gov]

- 6. SDS of Allyl , Fluoride Sheets, CAS 818-92-8 - chemBlink Safety Data [chemblink.com]

- 7. General alkyl fluoride functionalization via... | Nature Communications [nature.com]

Comprehensive Technical Guide: Fundamental Reactivity of Allyl Fluoride in Organic Synthesis

Introduction to Allyl Fluorides: Unique Properties and Synthetic Importance

Allyl fluorides represent a specialized class of organofluorine compounds characterized by the presence of a fluorine atom attached to an sp³-hybridized carbon within an allylic system. This structural motif imparts unique reactivity patterns that differentiate allyl fluorides from other allylic halides and open up distinctive synthetic pathways. The C-F bond strength (approximately 107 kcal/mol) combined with its high electronegativity creates a pronounced polarization that influences both the thermodynamics and kinetics of reactions involving these compounds. Unlike other allylic halides that readily participate in classical SN2 substitutions, the poor leaving group ability of fluoride ion (due to its strong basicity) directs allyl fluorides toward alternative reaction pathways, including transition metal catalysis, Lewis acid activation, and unconventional nucleophilic displacements.

The significance of allyl fluorides in modern organic synthesis stems from several key factors. First, the incorporation of fluorine atoms into organic frameworks can dramatically alter the physicochemical properties of molecules, including metabolic stability, lipophilicity, and bioavailability—attributes particularly valuable in pharmaceutical and agrochemical development. Approximately 20% of all marketed pharmaceutical drugs and 30-40% of all agrochemicals contain at least one fluorine atom, underscoring the importance of fluorinated building blocks in these fields [1]. Second, the emerging recognition that allyl fluorides can participate in reactions inaccessible to other allylic halides has stimulated renewed interest in their fundamental reactivity patterns. Their unique behavior as electrophiles in catalytic asymmetric transformations and their ability to undergo regioselective functionalizations make them valuable intermediates for constructing complex molecular architectures with precise stereocontrol [2].

Synthetic Methods for Allyl Fluorides

The synthesis of allyl fluorides has evolved significantly, with methodologies ranging from transition metal-catalyzed allylic fluorination to metal-free electrophilic fluorinations. The appropriate method selection depends on factors such as desired substitution pattern, stereochemical requirements, and functional group compatibility. The table below summarizes key synthetic approaches for allyl fluoride preparation:

Table 1: Synthetic Methods for Allyl Fluorides

| Method Type | Reagents/Conditions | Substrate Scope | Key Features | References |

|---|---|---|---|---|

| Iridium-Catalyzed Allylic Fluorination | Et₃N·3HF, Ir-catalyst, ambient air, room temperature | Trichloroacetimidates | Complete regioselectivity (branched), ¹⁸F incorporation possible, high yields | [3] |

| Electrophilic Fluorodesilylation | Selectfluor, transition-metal-free | α-Silyl-substituted allylboronate esters | Chemo-, regio-, and stereoselective (E)-products, further modifiable | [3] |

| Cross-Metathesis/Fluorodesilylation | Allyltrimethylsilane cross-metathesis followed by Selectfluor fluorodesilylation | Various olefinic partners | Two-step process for novel allylic fluorides | [4] |

| Silver-Catalyzed Vinylogous Fluorination | Ag-catalyst | Vinyl diazoacetates | Produces γ-fluoro-α,β-unsaturated carbonyls, applicable to natural product derivatives | [3] |

| Chiral Anion Phase-Transfer Fluorination | Chiral anion catalyst, in situ directing group | Allylic alcohols | Highly enantioenriched α-fluoro homoallylic alcohols | [3] |

Several specialized methods have been developed for specific synthetic contexts. The organocatalytic asymmetric synthesis of α,α-difluoro-γ,γ-disubstituted butenals employs an L-proline/salicylic acid system that provides wide substrate scope and excellent E stereoselectivity [3]. Additionally, dianionic phase-transfer catalysis enables asymmetric fluorofunctionalization of γ,γ-disubstituted allylamine derivatives, yielding either chiral allylic fluorides or fluorinated dihydrooxazines depending on substituents [3]. The Pd-catalyzed gem-difluoroallylation of organoborons using 3-bromo-3,3-difluoropropene (BDFP) proceeds with high efficiency and remarkable α/γ-substitution regioselectivity, with catalyst loadings as low as 0.01 mol% [3].

Fundamental Reactivity Patterns and Mechanisms

Transition Metal-Catalyzed Reactions

Allyl fluorides participate in various transition metal-catalyzed processes, though their behavior often differs from other allylic halides due to the strong C-F bond. Palladium-catalyzed reactions of allyl fluorides have been extensively investigated. Studies have shown that allylic chlorides and fluorides can oxidatively add to Pd(0) in similar manners, forming π-allylpalladium complexes that can be trapped by nucleophiles [4]. For instance, both 2-chlorobut-3-enyl benzoate and 2-fluorobut-3-enyl benzoate undergo oxidative addition with Pd(0) to form cationic Pd(II) species, which subsequently react with sodium dimethyl malonate to yield nucleophilically substituted products in moderate yields [4].

However, the electronic properties of the this compound system can significantly influence reaction outcomes. With electron-withdrawing groups adjacent to the reaction center, competing pathways may emerge. For example, 2-(2-fluorobut-3-enyl)isoindoline-1,3-dione forms the expected cationic Pd species, but the protons alpha to nitrogen become susceptible to elimination by fluoride acting as a base, leading to the formation of 2-(buta-1,3-dienyl)isoindoline-1,3-dione [4]. This demonstrates the dual role fluoride can play both as a leaving group and as a base, depending on the substrate structure.

Notably, attempts to activate allylic difluorides with Pd(dba)₂ and Pd(PPh₃)₄ have generally been unsuccessful, though 3-bromo-3,3-difluoropropene reacts with Pd(PPh₃)₄ to form the corresponding π-allyl complex [4]. This suggests that the reactivity of polyfluorinated systems may follow distinct pathways compared to their monofluorinated counterparts.

Organocatalytic Asymmetric Reactions

The unique properties of fluoride as a leaving group enable novel organocatalytic transformations that are unattainable with other halides. A notable example is the organocatalytic asymmetric allylic benzylborylation of allyl fluorides with α-silyl benzylboronic esters [2]. This protocol leverages fluoride's ability to trigger desilylative activation, simultaneously generating an α-boryl carbanion and an electrophilic chiral ammonium intermediate that couple to form a new C-C bond with excellent stereocontrol.

Table 2: Scope and Optimization of Organocatalytic Allylic Benzylborylation

| Parameter | Conditions/Variation | Result/Outcome | Significance |

|---|---|---|---|

| Nucleophile Screening | Benzylboronic ester 1a, benzyldiboronate 1b, α-silyl benzylboronic ester 1c | 1c with this compound gave best results (86% yield, >20:1 r.r.) | α-Silyl group enables fluoride-triggered desilylation |

| Solvent Effects | DMSO vs. THF | THF superior (86% yield vs. 73% in DMSO) | Less polar solvents improve regiocontrol |

| Chiral Lewis Base | (DHQD)₂PHAL 5b and others | Varying yields and stereoselectivities | Catalyst structure crucial for enantiocontrol |

| Reaction Concentration | Standard vs. 0.4 M | 0.4 M improved yield (68%) | Concentration optimization enhances efficiency |

| Substrate Scope | Electron-withdrawing, electron-donating, sterically demanding groups | Broad compatibility (>20 examples) | Method general across diverse substrates |

The mechanism proceeds through a catalyst-triggered, fluoride-assisted desilylative activation pathway. The chiral catalyst (e.g., (DHQD)₂PHAL) interacts with the this compound to generate a chiral ion pair, while simultaneously promoting desilylation of the α-silyl benzylboronic ester to form an α-boryl carbanion. The subsequent stereoselective C-C bond formation between these intermediates yields homoallylic benzylated organoboronates bearing two contiguous stereocenters with high regio-, diastereo-, and enantiocontrol [2]. This transformation is particularly significant as it avoids the need for external stoichiometric bases or transmetalation steps typically required in traditional allylic alkylations.

Metal-Free Reactions and Mechanistic Insights

Metal-free allylic fluorination represents another important reactivity pathway for allyl fluorides and their precursors. Density functional theory (DFT) studies have elucidated the mechanism of direct electrophilic fluorination of styrenes using Selectfluor to form aryl allyl fluorides [1]. The reaction begins with the addition of electrophilic fluorine across the double bond of styrene to form a tertiary carbocation intermediate (INT-1) via transition state TS1. This intermediate can then undergo two competing pathways:

- Path a: Direct abstraction of the Ha hydrogen from the C-1 carbon via transition state TS-IV to form the desired allylic fluoride product

- Path b: Abstraction of the acidic Hb hydrogen from the fluorine-containing C-2 carbon to form a vinyl fluoride intermediate (INT-II), which subsequently rearranges to the allylic fluoride product via transition state TS-III

Computational analysis reveals that Path a is strongly favored, with TS-IV lying 14.9 kcal/mol above INT-1 in gas phase calculations, while the rearrangement in Path b (INT-II → TS-III) has a prohibitively high energy barrier of 56.82 kcal/mol [1]. Solvent effects further influence these pathways, with polar aprotic solvents like DMF significantly stabilizing TS-IV compared to the gas phase or protic solvents.

The following diagram illustrates the competing mechanistic pathways for metal-free allylic fluorination:

Competing pathways for metal-free allylic fluorination of styrenes with Selectfluor [1].

Experimental Protocols

Nucleophilic Fluorination Using Irridium Catalysis

Title: Iridium-Catalyzed Allylic Fluorination of Trichloroacetimidates Objective: To synthesize branched allylic fluorides with complete regioselectivity using an iridium-catalyzed process compatible with ¹⁸F-labeling for potential PET imaging applications [3].

Materials and Equipment:

- Substrate: Allylic trichloroacetimidate (1.0 equiv)

- Fluorinating reagent: Et₃N·3HF (2.0 equiv)

- Catalyst: [Ir(cod)Cl]₂ (2.5 mol%)

- Ligand: Not specified in reference

- Solvent: Anhydrous THF

- Reaction atmosphere: Ambient air

- Temperature: Room temperature

Procedure:

- In an oven-dried Schlenk flask under ambient atmosphere, dissolve the allylic trichloroacetimidate substrate (1.0 mmol) in anhydrous THF (5 mL)

- Add [Ir(cod)Cl]₂ (2.5 mol%) to the solution

- Add Et₃N·3HF (2.0 mmol) to the reaction mixture

- Stir the reaction at room temperature monitoring by TLC or GC-MS until completion (typically 1-2 hours)

- Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL)

- Extract the aqueous layer with ethyl acetate (3 × 15 mL)

- Combine the organic extracts and dry over anhydrous MgSO₄

- Filter and concentrate under reduced pressure

- Purify the crude product by flash column chromatography on silica gel

Notes:

- The reaction shows considerable functional group tolerance, including esters, ketones, and protected alcohols

- For ¹⁸F-labeling, replace Et₃N·3HF with [¹⁸F]KF·Kryptofix, which allows ¹⁸F-incorporation within 10 minutes

- Complete regioselectivity for the branched isomer is observed across a wide range of substrates

Electrophilic Fluorodesilylation with Selectfluor

Title: Metal-Free Electrophilic Fluorodesilylation of α-Silyl-Substituted Allylboronate Esters Objective: To prepare (E)-boryl-substituted allyl fluorides via a chemo-, regio-, and stereoselective fluorodesilylation process [3].

Materials and Equipment:

- Substrate: α-Silyl-substituted allylboronate ester (1.0 equiv)

- Fluorinating reagent: Selectfluor (1.2 equiv)

- Solvent: Anhydrous DMF or MeCN

- Inert atmosphere: Nitrogen or argon

Procedure:

- In an oven-dried round-bottom flask under inert atmosphere, dissolve the α-silyl-substituted allylboronate ester (1.0 mmol) in anhydrous DMF (5 mL)

- Cool the solution to 0°C using an ice bath

- Add Selectfluor (1.2 mmol) portionwise over 5 minutes

- After addition, remove the ice bath and allow the reaction to warm to room temperature

- Stir the reaction at room temperature until complete consumption of starting material (monitor by TLC or GC-MS)

- Quench the reaction by adding water (10 mL)

- Extract the aqueous layer with diethyl ether (3 × 15 mL)

- Combine the organic extracts and wash with brine (20 mL)

- Dry the organic layer over anhydrous Na₂SO₄

- Filter and concentrate under reduced pressure

- Purify the crude product by flash column chromatography on silica gel

Notes:

- The reaction proceeds with excellent E stereoselectivity

- The resulting (E)-boryl-substituted allyl fluorides can undergo further modifications to afford various allyl or alkyl fluoride derivatives

- Selectfluor is moisture-sensitive; handle under anhydrous conditions

Organocatalytic Asymmetric Allylic Benzylborylation

Title: Organocatalytic Asymmetric Allylic Benzylborylation of Allyl Fluorides with α-Silyl Benzylboronic Esters Objective: To synthesize enantioenriched homoallylic benzylated organoboronates bearing two contiguous stereocenters via a fluoride-triggered desilylative process [2].

Materials and Equipment:

- Substrates: Racemic this compound (2.0 equiv) and racemic α-silyl benzylboronic ester (1.0 equiv)

- Catalyst: (DHQD)₂PHAL or similar chiral Lewis base (10 mol%)

- Solvent: Anhydrous THF

- Concentration: 0.4 M

- Temperature: Room temperature

- Reaction time: 48 hours

Procedure:

- In an oven-dried Schlenk tube under inert atmosphere, charge the α-silyl benzylboronic ester (0.2 mmol)

- Add the this compound (0.4 mmol)

- Dissolve the mixture in anhydrous THF (0.5 mL) to achieve 0.4 M concentration

- Add the chiral Lewis base catalyst (e.g., (DHQD)₂PHAL, 0.02 mmol, 10 mol%)

- Stir the reaction at room temperature for 48 hours

- Monitor reaction progress by TLC or NMR spectroscopy

- After 48 hours, concentrate the reaction mixture under reduced pressure

- Purify the crude product by flash column chromatography on silica gel

- The two diastereomers can be separated by careful chromatography, allowing isolation of highly enantioenriched syn- and anti-homoallylic borylated adducts in diastereopure form

Notes:

- The reaction exhibits excellent regiocontrol (>20:1 r.r.)

- Typical diastereoselectivity: 2.8:1 d.r.

- Enantiocontrol: 95:5 e.r. for major diastereomer, 99:1 e.r. for minor diastereomer

- The protocol avoids external stoichiometric bases; fluoride serves dual role as leaving group and nucleophile activator

- The chiral boronate products serve as versatile synthetic intermediates for further transformations

Applications in Complex Molecule Synthesis

Pharmaceutical and Agrochemical Applications

The strategic incorporation of this compound motifs into bioactive molecules represents an important application of this chemistry in pharmaceutical and agrochemical development. Fluorine's ability to influence metabolic stability, bioavailability, and target binding affinity makes allyl fluorides valuable intermediates for drug discovery. The unique reactivity of allyl fluorides enables the construction of fluorinated analogs of natural products and pharmaceutical leads that may exhibit improved pharmacological profiles. For instance, the organocatalytic asymmetric benzylborylation of allyl fluorides produces chiral homoallylic boronic esters that serve as versatile synthetic linchpins for constructing complex chemical architectures [2].

Specific examples include the synthesis of α-methylene-γ-butyrolactones, an important structural motif found in bioactive natural products and pharmaceuticals. These compounds can be accessed through oxidation of the B–C bond of the homoallylic borylation products followed by spontaneous 5-exo-trig cyclization, proceeding with excellent stereospecificity [2]. Similarly, the late-stage functionalization of pharmaceutically relevant scaffolds using this compound chemistry has been demonstrated, enabling the introduction of fluorine atoms or fluorinated segments into complex molecules at advanced synthetic stages [5].

Versatile Synthetic Intermediates

Beyond pharmaceutical applications, allyl fluorides serve as versatile intermediates for various synthetic transformations. The products derived from this compound reactions can undergo diverse functional group manipulations, significantly expanding their synthetic utility. Key transformations include:

- Stereospecific Coupling: Treatment of homoallylic borylation products with aryllithium species enables stereospecific coupling with electron-rich aromatics, including thiophene and benzofuran derivatives [2]

- Catalytic Hydrogenation: The alkene moiety in these products can be hydrogenated to afford reduced products with additional stereocenters, which can be further transformed into lactones bearing three contiguous stereocenters in diastereopure form [2]

- Protodeborylation: Fluoride-promoted protodeborylation of the borylated products yields formal asymmetric allylic benzylation products with high enantiomeric ratios [2]

The following workflow illustrates key transformations available from this compound-derived products:

Key transformations of this compound-derived synthetic intermediates [2].

Conclusion and Future Outlook

The fundamental reactivity of allyl fluorides in organic synthesis encompasses a diverse range of transformations that leverage the unique properties of the C-F bond. While traditionally considered challenging substrates due to the poor leaving group ability of fluoride ion, recent advances have demonstrated that allyl fluorides participate in various valuable transformations, including transition metal-catalyzed reactions, organocatalytic processes, and metal-free fluorinations. The emerging recognition that fluoride can act not only as a leaving group but also as a trigger for desilylative activation has opened new avenues for synthetic methodology development.

References

- 1. A mechanistic investigation of metal-free allylic ... | Research Square [researchsquare.com]

- 2. Organocatalytic Asymmetric Allylic Benzylborylation via... [pmc.ncbi.nlm.nih.gov]

- 3. by fluorination this compound synthesis [organic-chemistry.org]

- 4. and Comparison of the Synthesis of Reactivity and... Allyl Fluorides [figshare.com]

- 5. General alkyl fluoride functionalization via... | Nature Communications [nature.com]

Comprehensive Application Notes and Protocols: Fluorodesilylation with Selectfluor for Allyl Fluoride Synthesis

Introduction to Selectfluor as a Fluorinating Agent

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), also known as F-TEDA-BF₄, represents a cornerstone reagent in modern electrophilic fluorination chemistry. This specialized compound has gained widespread adoption in organic synthesis due to its remarkable stability, superior handling properties, and exceptional reactivity profile. Unlike many traditional fluorinating agents that require specialized equipment or extreme conditions, Selectfluor is a crystalline solid that is air- and moisture-stable, non-volatile, and can be handled using standard laboratory procedures without specialized equipment. These characteristics make it particularly valuable for researchers working in pharmaceutical chemistry, materials science, and agrochemical development where precise incorporation of fluorine atoms is often crucial for enhancing metabolic stability, bioavailability, and other key properties of target molecules. [1] [2]

The unique structural properties of Selectfluor contribute to its effectiveness as an electrophilic fluorinating agent. The reagent features a quaternary ammonium center with a fluorine atom that can be transferred to various nucleophilic substrates. Its commercial availability in high purity (typically ≥98%) with consistent fluorine content (≥5.25% effective fluorine) ensures reproducible results across different laboratories and scaling operations. Additionally, Selectfluor demonstrates excellent functional group compatibility, allowing chemists to incorporate fluorine into complex molecules with multiple sensitive functional groups present. This versatility has led to its application in diverse transformations beyond simple fluorination, including oxidation processes, C-H bond activation, and various cascade reactions. [3] [2]

Reaction Mechanism and Principles

Mechanistic Pathway of Fluorodesilylation

The fluorodesilylation reaction using Selectfluor proceeds through a well-defined electrophilic pathway that results in the highly selective formation of allylic fluoride compounds. The mechanism begins with the electrophilic attack by Selectfluor on the silicon atom of the allylsilane precursor. This key step generates a β-carbocation intermediate that is significantly stabilized by hyperconjugation with the β-silicon group (β-silicon effect). The positively charged intermediate then undergoes rapid desilylation with the loss of a trimethylsilyl cation, yielding the final allyl fluoride product with excellent regio- and stereoselectivity. This SE2'-type mechanism ensures that the fluorine atom is introduced with predictable orientation relative to existing substituents, which is crucial for controlling molecular geometry in synthetic applications. [4]

Several factors contribute to the high efficiency and selectivity observed in this transformation. The β-silicon stabilization plays a critical role in directing the reaction pathway and favoring the formation of the (E)-isomer in most cases. Additionally, the use of polar aprotic solvents such as acetonitrile facilitates the ionization process and enhances the reactivity of Selectfluor by promoting charge separation. The reaction typically proceeds at mild temperatures (0°C to room temperature) and demonstrates remarkable functional group tolerance, allowing for the presence of boronate esters, aryl groups, alkyl chains, and protected heteroatoms in the substrate without interference. This mechanistic pathway represents a significant advantage over alternative radical or nucleophilic fluorination methods that often lack such regio- and stereocontrol. [4]

Visual Representation of the Mechanism

The following diagram illustrates the key steps in the fluorodesilylation mechanism using Selectfluor:

Experimental Protocols

General Procedure for Fluorodesilylation of Allylsilanes

This protocol describes a standardized approach for the synthesis of (E)-boryl-substituted allyl fluorides via electrophilic fluorodesilylation of α-silyl-substituted allylboronate esters using Selectfluor, adapted from published procedures with an emphasis on reproducibility and safety. [4]

Materials and Equipment:

- Selectfluor (1.2-1.5 equivalents, 98% purity)

- Allylsilane substrate (1.0 equivalent)

- Anhydrous acetonitrile (HPLC grade, further dried over molecular sieves)

- Tetrahydrofuran (anhydrous, inhibitor-free)

- Ethyl acetate and hexanes (for chromatography)

- Silica gel (60-120 mesh for flash chromatography)

- TLC plates (silica-coated, F-254 indicator)

- Inert atmosphere equipment (nitrogen or argon manifold)

- Round-bottom flasks (oven-dried)

- Magnetic stirrer with temperature control

- Ice-water bath

- Separatory funnel (250 mL)

- Rotary evaporator with temperature control

- High-vacuum pump

Step-by-Step Procedure:

Reaction Setup: Begin by drying a 50 mL round-bottom flask in an oven at 120°C for at least 2 hours. While hot, cap the flask with a rubber septum and allow it to cool under a stream of inert gas (nitrogen or argon). Add a magnetic stir bar to the flask.

Substrate Dissolution: Charge the flask with the allylsilane substrate (1.0 mmol, 1.0 equiv) dissolved in 10 mL of anhydrous acetonitrile. If solubility is problematic, a mixture of acetonitrile and THF (4:1 v/v) may be used. Stir the solution to ensure complete dissolution.

Temperature Equilibration: Cool the reaction mixture to 0°C using an ice-water bath with vigorous stirring. Allow the temperature to stabilize for 5-10 minutes before proceeding to the next step.

Reagent Addition: Weigh out Selectfluor (1.2-1.5 mmol, 1.2-1.5 equiv) in a dry glove box or under inert atmosphere. Add the Selectfluor to the cold reaction mixture in one portion. Immediately after addition, rinse any residual Selectfluor from the weighing vessel with 1-2 mL of cold anhydrous acetonitrile and add this to the reaction mixture.

Reaction Monitoring: Maintain the reaction at 0°C with continuous stirring. Monitor reaction progress by TLC (silica gel, hexanes/ethyl acetate 4:1) or by 19F NMR spectroscopy if available. The reaction is typically complete within 1-4 hours, though some substrates may require longer reaction times.

Work-up Procedure: Once complete (as indicated by consumption of starting material), quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution slowly with stirring. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 15 mL). Combine the organic extracts and wash with brine (15 mL), then dry over anhydrous magnesium sulfate.

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (water bath temperature not exceeding 30°C). Purify the crude product by flash chromatography on silica gel using hexanes/ethyl acetate (typically 10:1 to 4:1 gradient) as eluent to obtain the pure this compound product.

Characterization: Analyze the purified product by 1H NMR, 13C NMR, 19F NMR, and mass spectrometry to confirm identity and assess isomeric purity. The (E)-isomer typically predominates with selectivities ranging from 20:1 to 32:1 E/Z. [4]

Synthesis of Allylsilane Precursors via Cross-Metathesis

The allylsilane substrates required for fluorodesilylation are conveniently prepared through cross-metathesis of allyltrimethylsilane with various olefinic partners. This protocol describes a general approach for precursor synthesis. [5]

Procedure:

- Charge a dry Schlenk flask with the olefin partner (1.2 equiv), allyltrimethylsilane (1.0 equiv), and Grubbs 2nd generation catalyst (2-5 mol%) under inert atmosphere.

- Add dichloromethane (0.1 M concentration relative to limiting reagent) and heat the mixture at 40°C for 12-16 hours.

- Monitor reaction progress by TLC or GC-MS. Upon completion, concentrate under reduced pressure and purify by flash chromatography to obtain the allylsilane intermediate.

- Fully characterize the product by NMR spectroscopy and mass spectrometry before proceeding to fluorodesilylation. [5]

Substrate Scope and Applications

Quantitative Analysis of Reaction Performance

The fluorodesilylation protocol with Selectfluor demonstrates remarkable substrate versatility, accommodating a wide range of functional groups and structural motifs while maintaining high efficiency and stereoselectivity. The following table summarizes the performance of various substrates under standardized reaction conditions (Selectfluor, CH₃CN, 0°C): [4]

Table 1: Substrate Scope and Yields for Fluorodesilylation with Selectfluor

| Substrate Class | Representative Substituents | Yield Range (%) | E/Z Selectivity | Reaction Time (h) |

|---|---|---|---|---|

| Aryl-substituted | Phenyl, p-tolyl, p-OMe, p-Cl, m-CF₃ | 75-96% | 20:1 to 32:1 | 1-3 |

| Heteroaromatic | 2-thienyl, 2-furyl, N-Boc-pyrrolyl | 70-88% | 15:1 to 25:1 | 2-4 |

| Alkyl-substituted | n-butyl, cyclopropyl, t-butyl | 65-82% | 10:1 to 20:1 | 3-5 |

| Functionalized | Benzyl ether, silyl-protected alcohol, azide | 68-90% | 18:1 to 28:1 | 2-4 |

The data reveals consistently high yields and excellent stereoselectivity across diverse substrate classes, with particularly outstanding performance for aryl- and heteroaromatic-substituted allylsilanes. Even substrates bearing potentially sensitive functional groups such as azides and protected alcohols undergo smooth fluorodesilylation without competitive side reactions, highlighting the remarkable chemoselectivity of this transformation. The reaction time varies somewhat with substrate electronics and sterics, with electron-rich systems typically reacting faster than their electron-deficient counterparts. [4]

Applications in Complex Molecule Synthesis

The utility of Selectfluor-mediated fluorodesilylation extends to the synthesis of pharmaceutically relevant compounds and advanced intermediates. One notable application includes the preparation of a potent and noncytotoxic nucleoside inhibitor of Hepatitis C virus RNA replication, where Selectfluor enabled the introduction of fluorine to enhance metabolic stability. The ribonucleoside synthesized using this approach demonstrated significantly improved enzymatic stability compared to the parent 2'-C-methyladenosine, highlighting the strategic value of fluorination in drug design. [1]

The (E)-boryl-substituted allyl fluorides obtained through this method serve as versatile synthetic intermediates that can undergo diverse transformations. The preserved boronate functionality allows for further structural elaboration through reactions such as Suzuki-Miyaura cross-couplings, oxidations, and homologations, providing access to more complex fluorinated architectures. This dual functionality (fluorine and boronate) in a single molecule with defined geometry makes these compounds particularly valuable for the modular assembly of fluorinated target molecules in medicinal chemistry and materials science. [4]

Comparison with Alternative Fluorination Methods

Advantages Over Other Fluorination Techniques

The Selectfluor-mediated fluorodesilylation method offers several distinct advantages compared to alternative approaches for this compound synthesis. The following table provides a comparative analysis of different fluorination methods:

Table 2: Comparison of Fluorination Methods for this compound Synthesis

| Method | Reagents/Conditions | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|---|

| Fluorodesilylation with Selectfluor | Selectfluor, CH₃CN, 0°C | Mild conditions, excellent stereoselectivity, broad functional group tolerance, transition-metal-free | Requires pre-formed allylsilanes, limited to electrophilic pathway | 65-96% |

| Nucleophilic Fluorination | KF/K222, high temperature, polar aprotic solvents | Uses inexpensive fluoride source, amenable to 18F-radiolabeling | Harsh conditions, limited functional group tolerance, lower stereoselectivity | 30-70% |

| Deoxyfluorination | DAST, Deoxo-Fluor, or related reagents | Effective for certain substrate classes | Toxicity concerns, moisture sensitivity, allylic transposition by-products | 40-85% |

| Hydrofluorination of Alkenes | HF or HF-amine complexes | Atom-economical, simple starting materials | Handling hazards, poor regioselectivity, specialized equipment needed | 45-75% |

The comparative analysis clearly demonstrates that Selectfluor-mediated fluorodesilylation outperforms other methods in terms of operational simplicity, stereocontrol, and functional group compatibility. Unlike methods employing hazardous reagents like DAST or anhydrous HF, Selectfluor offers significantly improved safety profile and handling characteristics. Additionally, the avoidance of transition metal catalysts eliminates potential issues with metal contamination in pharmaceutical intermediates, an important consideration in drug development. [1] [6]

The regiochemical outcome of the Selectfluor approach is particularly advantageous compared to traditional methods. When nucleophilic displacement or ring-opening reactions with DAST are attempted, they often proceed with allylic transposition, leading to mixtures of regioisomers. In contrast, the fluorodesilylation route with Selectfluor avoids these rearrangement pathways, providing single regioisomers with predictable connectivity. This precision in fluorination makes it especially valuable for the synthesis of stereodefined fluorinated compounds in medicinal chemistry programs. [1]

Troubleshooting and Best Practices

Common Issues and Optimization Strategies

Successful implementation of Selectfluor-mediated fluorodesilylation requires attention to several key parameters. The following guidelines address common challenges and provide recommendations for optimization:

Low Conversion: If starting material remains after 4 hours at 0°C, consider increasing the reaction temperature gradually to room temperature. Alternatively, increase the equivalence of Selectfluor to 1.5-2.0 equivalents. Ensure that the acetonitrile solvent is thoroughly dried, as water can hydrolyze both the starting allylsilane and the Selectfluor reagent.

Reduced Stereoselectivity: Diminished E/Z ratios often result from prolonged reaction times or elevated temperatures. Maintain the reaction at 0°C whenever possible and monitor closely by TLC or NMR to quench immediately upon completion. For sensitive substrates, consider using a slight excess of the allylsilane (1.1 equiv) relative to Selectfluor to minimize overexposure to the fluorinating agent.

By-product Formation: The primary by-products typically arise from competitive pathways such as direct oxidation or elimination. Adding molecular sieves (3Å or 4Å) to the reaction mixture can help suppress moisture-related side reactions. For substrates prone to oxidation, conducting the reaction under strict anaerobic conditions (degassing solvents) may improve results.

Purification Challenges: Allyl fluorides can be volatile and thermally sensitive. Use minimal heating during solvent removal (keep water bath below 30°C) and employ flash chromatography with high-quality silica gel. For particularly challenging separations, consider using silver nitrate-impregnated silica gel (1-5% w/w) to enhance separation based on fluorine-silver interactions.

Scale-up Considerations and Safety

The fluorodesilylation protocol can be successfully scaled to multigram quantities with appropriate modifications. When scaling up:

- Employ gradual addition of Selectfluor to control exothermicity and maintain temperature control

- Use larger solvent volumes (0.2-0.3 M instead of 0.1 M) to improve mixing and heat transfer

- Consider portion-wise work-up for large-scale reactions to minimize emulsion formation

- Implement in-process monitoring by FTIR or reaction sampling for NMR analysis to precisely determine reaction endpoint

Regarding safety, Selectfluor is classified as a reactive reagent that can cause irritation to skin, eyes, and respiratory system. Always use appropriate personal protective equipment including gloves, safety glasses, and lab coat. Conduct reactions in a properly functioning fume hood and be aware that Selectfluor can react vigorously with reducing agents and strong bases. Despite these considerations, Selectfluor represents a significantly safer alternative to many traditional fluorinating agents like gaseous fluorine or HF-based systems. [3] [2]

Conclusion

The fluorodesilylation of allylsilanes using Selectfluor provides a robust, reliable, and selective method for the synthesis of allyl fluorides with predictable stereochemistry. This transition-metal-free approach offers exceptional functional group tolerance, operational simplicity, and scalability that make it particularly valuable for pharmaceutical applications and complex molecule synthesis. The resulting this compound products serve as versatile intermediates for further elaboration, enabling access to diverse fluorinated architectures that are increasingly important in modern drug discovery and materials science. As the demand for fluorinated compounds continues to grow across various scientific disciplines, this methodology represents an important tool in the synthetic chemist's repertoire for the selective introduction of fluorine into organic molecules.

References

- 1. Selectfluor [sigmaaldrich.com]

- 2. - Wikipedia Selectfluor [en.wikipedia.org]

- 3. China Cheap Selectfluor 丨CAS 140681-55-6 Manufacturers... [leapchem.com]

- 4. Chemo-, Regio-, and Stereoselective Access to (E)-Boryl-Substituted... [organic-chemistry.org]

- 5. and Synthesis of the Reactivity of Comparison and... Allyl Fluorides [figshare.le.ac.uk]

- 6. by fluorination this compound synthesis [organic-chemistry.org]

Application Notes: Pd-Catalyzed Allylic Alkylation of Cyclic gem-Difluorinated Carbonates

Objective: This protocol outlines the procedure for the Pd-catalyzed allylic alkylation of cyclic gem-difluorinated carbonates with carbon nucleophiles. The reaction leverages a reversal of regioselectivity induced by the fluorine atoms to exclusively generate γ-substitution products, which are valuable 2-fluorinated allylic scaffolds [1].

Background: The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. This method provides efficient access to 3',3'-difluoro-4',5'-unsaturated carbocyclic nucleoside analogues (CNAs), which exhibit greater metabolic stability and lipophilicity compared to their non-fluorinated counterparts, potentially leading to improved in vivo half-life and cell permeability [1].

The key innovation is the control over regioselectivity. While non-fluorinated substrates typically yield α-substitution products, the strong electron-withdrawing effect of the gem-difluoromethylene group in the cyclic π-allyl palladium intermediate creates a higher density of positive charge at the γ-carbon. This electronically drives nucleophilic attack to that position, overriding steric factors [1].

Experimental Protocol

Reagents and Materials

- Substrate: Cyclic gem-difluorinated allylic carbonate (e.g., compound 1 or 4 from the literature [1])

- Nucleophile: Sodium dimethyl malonate (pre-formed) or other stabilized carbon nucleophiles

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

- Solvent: Anhydrous Tetrahydrofuran (THF)

- Reaction Atmosphere: Inert gas (e.g., Argon or Nitrogen)

Equipment

- Schlenk flask or a round-bottom flask with rubber septum

- Magnetic stirrer and stir bar

- Heating bath or mantle

- Syringes for air-sensitive reagent transfer

- Thin-Layer Chromatography (TLC) setup

- Equipment for purification (e.g., Flash Chromatography System)

Step-by-Step Procedure

- Reaction Setup: In an argon-glovebox, charge a flame-dried Schlenk tube with Pd(PPh₃)₄ (5.0 mol %). Seal the tube with a rubber septum, remove it from the glovebox, and connect it to an argon-vacuum line.

- Dissolution of Substrate: Under a positive flow of argon, add anhydrous THF (0.1 M concentration relative to substrate) via syringe. Quickly add the gem-difluorinated allylic carbonate substrate (1.0 equiv) to the Schlenk tube.

- Catalyst Activation: Stir the mixture at room temperature for 5 minutes to activate the catalyst.

- Nucleophile Addition: Add the pre-formed sodium dimethyl malonate (1.5 equiv) to the reaction mixture in one portion.

- Alkylation Reaction: Heat the reaction mixture to 60°C and stir for 4-12 hours. Monitor the reaction progress by TLC.

- Reaction Work-up: After completion (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (10 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

- Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure γ-substituted 2-fluoroallylic product.

Analytical Data